5-Methoxyquinoline-8-sulfonamide
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Overview
Description
5-Methoxyquinoline-8-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . The compound has a molecular weight of 238.27 .
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through various synthetic strategies. The recent advances in the synthesis of 8-Hydroxyquinoline derivatives, which are structurally similar to this compound, have been documented . These strategies involve the use of transition-metal catalyzed synthetic methods for the synthesis of diverse range of complex heterocyclics .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H10N2O3S/c1-15-8-4-5-9 (16 (11,13)14)7-3-2-6-12-10 (7)8/h2-6H,1H3, (H2,11,13,14) . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 238.27 . The compound’s InChI code is 1S/C10H10N2O3S/c1-15-8-4-5-9 (16 (11,13)14)7-3-2-6-12-10 (7)8/h2-6H,1H3, (H2,11,13,14) .
Scientific Research Applications
Antimicrobial and Antifungal Activities
Sulfonamide-substituted 8-hydroxyquinoline derivatives have shown significant antimicrobial and antifungal activities. For example, the synthesis and study of sulfonohydrazide-substituted 8-hydroxyquinoline derivative and its oxinates revealed a substantial increase in antimicrobial and antifungal activities compared with the parent 8-hydroxyquinoline and sulfonamides. These compounds were investigated against various strains of bacteria and fungi, showing promising results in combating microbial infections (Dixit et al., 2010).
Anticancer Activities
The study on 5-Amino-2-aroylquinolines, which are related to the structure of 5-Methoxyquinoline-8-sulfonamide, highlighted their potential as tubulin polymerization inhibitors. These compounds, particularly those containing sulfide and sulfone groups, exhibited significant antiproliferative activity against cancer cell lines. This includes inhibiting tubulin polymerization with efficacy comparable to known cancer therapeutics, suggesting their potential role in cancer treatment (Lee et al., 2011).
Antituberculosis Activity
In the realm of infectious diseases, especially tuberculosis, new sulfonamide derivatives have been synthesized and evaluated for their antituberculosis activity. Chalcone-sulfonamide hybrids, for example, have shown significant activity against Mycobacterium tuberculosis, indicating their potential as novel therapeutic agents for treating tuberculosis. These compounds have exhibited potent in vitro activity, underscoring the role of sulfonamide derivatives in developing new antituberculosis drugs (Castaño et al., 2019).
Enzyme Inhibition and Molecular Interaction Studies
The enzyme inhibitory properties of sulfonamide derivatives also extend to their potential use in treating neurological disorders like Alzheimer's disease. Sulfonamide derivatives have been shown to inhibit acetylcholinesterase effectively, suggesting their utility in managing Alzheimer's disease symptoms by enhancing cholinergic transmission in the brain (Abbasi et al., 2018).
Mechanism of Action
Target of Action
5-Methoxyquinoline-8-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, thereby disrupting bacterial growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This leads to a deficiency of folic acid in the bacteria, which is necessary for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth and reproduction .
Pharmacokinetics
They are primarily excreted by the kidneys . These properties contribute to their bioavailability and efficacy as antimicrobial agents .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and reproduction . By inhibiting the synthesis of folic acid, the compound disrupts critical cellular processes in bacteria, including the synthesis of nucleic acids and proteins . This leads to the death of the bacteria or the inhibition of their growth .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption of the compound
properties
IUPAC Name |
5-methoxyquinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-15-8-4-5-9(16(11,13)14)10-7(8)3-2-6-12-10/h2-6H,1H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSUBJMIXKZPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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